molecular formula C8H7BrFNO2 B14778868 5-Bromo-3-fluoro-2-(methylamino)benzoic acid

5-Bromo-3-fluoro-2-(methylamino)benzoic acid

Cat. No.: B14778868
M. Wt: 248.05 g/mol
InChI Key: VELAQHGZGHUMEO-UHFFFAOYSA-N
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Description

5-Bromo-3-fluoro-2-(methylamino)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of bromine, fluorine, and a methylamino group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-fluoro-2-(methylamino)benzoic acid typically involves multi-step organic reactions. One common method is the halogenation of a precursor benzoic acid derivative, followed by the introduction of the methylamino group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-fluoro-2-(methylamino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups attached to the benzene ring.

    Substitution: The bromine and fluorine atoms can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-Bromo-3-fluoro-2-(methylamino)benzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-3-fluoro-2-(methylamino)benzoic acid involves its interaction with specific molecular targets. The presence of bromine, fluorine, and the methylamino group can influence its binding affinity and reactivity with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-fluorobenzoic acid
  • 2-Bromo-5-fluorobenzoic acid, methyl ester
  • 3-Fluoro-2-(methylamino)benzoic acid

Uniqueness

5-Bromo-3-fluoro-2-(methylamino)benzoic acid is unique due to the specific arrangement of its functional groups This unique structure imparts distinct chemical and biological properties, making it valuable for various applications

Properties

Molecular Formula

C8H7BrFNO2

Molecular Weight

248.05 g/mol

IUPAC Name

5-bromo-3-fluoro-2-(methylamino)benzoic acid

InChI

InChI=1S/C8H7BrFNO2/c1-11-7-5(8(12)13)2-4(9)3-6(7)10/h2-3,11H,1H3,(H,12,13)

InChI Key

VELAQHGZGHUMEO-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=C1F)Br)C(=O)O

Origin of Product

United States

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